REACTION_CXSMILES
|
C[O:2][C:3](=[O:19])[C:4]1[C:9]([NH:10]C(OC)=O)=[CH:8][C:7]([O:15][CH3:16])=[CH:6][C:5]=1[CH2:17][CH3:18].CO.[OH-].[Li+]>O.C1COCC1>[NH2:10][C:9]1[CH:8]=[C:7]([O:15][CH3:16])[CH:6]=[C:5]([CH2:17][CH3:18])[C:4]=1[C:3]([OH:19])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
21.9 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1NC(=O)OC)OC)CC)=O
|
Name
|
|
Quantity
|
255 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was partially concentrated
|
Type
|
WASH
|
Details
|
the remaining aqueous phase was washed with dichloromethane (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×400 mL)
|
Type
|
WASH
|
Details
|
The combined organic solutions were washed with saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Type
|
CUSTOM
|
Details
|
by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C(=CC(=C1)OC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.71 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |